1,2,4,5-Tetrazine, 3-(4-chlorophenyl)-1,2,3,4-tetrahydro-1,4,6-triphenyl-
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Overview
Description
1,2,4,5-Tetrazine, 3-(4-chlorophenyl)-1,2,3,4-tetrahydro-1,4,6-triphenyl- is a heterocyclic compound that belongs to the tetrazine family. Tetrazines are known for their unique chemical properties and have been widely studied for their potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of the 4-chlorophenyl and triphenyl groups in this compound adds to its complexity and potential for diverse chemical reactivity.
Preparation Methods
The synthesis of 1,2,4,5-Tetrazine, 3-(4-chlorophenyl)-1,2,3,4-tetrahydro-1,4,6-triphenyl- typically involves the reaction of hydrazine with aromatic nitriles, followed by oxidation of the generated 1,2-dihydrotetrazines . One common method includes the treatment of arylaldehyde-derived arylsulfonylhydrazones with N-chlorosuccinimide in the presence of potassium hydroxide under metal-free conditions . This reaction is carried out under mild conditions and yields the desired tetrazine derivatives in good to excellent yields.
Chemical Reactions Analysis
1,2,4,5-Tetrazine, 3-(4-chlorophenyl)-1,2,3,4-tetrahydro-1,4,6-triphenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which can be useful in various chemical transformations.
Reduction: Reduction reactions can convert the tetrazine ring into other functional groups, providing a pathway for further chemical modifications.
Substitution: The presence of the 4-chlorophenyl group allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Scientific Research Applications
1,2,4,5-Tetrazine, 3-(4-chlorophenyl)-1,2,3,4-tetrahydro-1,4,6-triphenyl- has several scientific research applications:
Medicinal Chemistry: Tetrazine derivatives have shown potential as anticancer, anti-inflammatory, and antiviral agents. They are being tested and clinically evaluated for their efficacy against various diseases.
Materials Science: The compound’s unique electronic properties make it suitable for applications in organic electronics, such as organic photovoltaic devices and organic field-effect transistors.
Organic Synthesis: Tetrazines are valuable intermediates in the synthesis of complex organic molecules, providing a versatile platform for the development of new chemical entities.
Mechanism of Action
The mechanism of action of 1,2,4,5-Tetrazine, 3-(4-chlorophenyl)-1,2,3,4-tetrahydro-1,4,6-triphenyl- involves its ability to participate in cycloaddition reactions, particularly the inverse electron-demand Diels–Alder reaction . This reaction allows the compound to form stable adducts with various dienophiles, leading to the formation of new heterocyclic structures. The molecular targets and pathways involved in these reactions depend on the specific dienophile and reaction conditions used.
Comparison with Similar Compounds
1,2,4,5-Tetrazine, 3-(4-chlorophenyl)-1,2,3,4-tetrahydro-1,4,6-triphenyl- can be compared with other tetrazine derivatives, such as:
3,6-Diphenyl-1,2,4,5-tetrazine: This compound lacks the 4-chlorophenyl group and has different reactivity and applications.
3,6-Bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazine:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds have a different core structure but share some similar pharmacological activities, such as anticancer and antimicrobial properties.
Properties
CAS No. |
88236-00-4 |
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Molecular Formula |
C26H21ClN4 |
Molecular Weight |
424.9 g/mol |
IUPAC Name |
6-(4-chlorophenyl)-2,3,5-triphenyl-1,6-dihydro-1,2,4,5-tetrazine |
InChI |
InChI=1S/C26H21ClN4/c27-22-18-16-21(17-19-22)26-29-30(23-12-6-2-7-13-23)25(20-10-4-1-5-11-20)28-31(26)24-14-8-3-9-15-24/h1-19,26,29H |
InChI Key |
GGOJCGIAEGWOAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(NN2C3=CC=CC=C3)C4=CC=C(C=C4)Cl)C5=CC=CC=C5 |
Origin of Product |
United States |
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